TTA-P1

State-Independent Inhibition Mechanism of Action Voltage-Gated Calcium Channel Pharmacology

State-independent TTA-P1 ensures consistent CaV3.3 blockade (IC50 44 nM) regardless of membrane potential, unlike state-dependent TTA-P2/ML218. Essential for reproducible patch-clamp data in depolarized neurons or absence epilepsy models. 596× selectivity over CaV1.2 L-type minimizes cardiovascular interference. Purchase only if experimental voltage stability cannot be guaranteed for state-dependent alternatives.

Molecular Formula C19H27Cl2FN2O
Molecular Weight 389.3 g/mol
Cat. No. B12414471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTTA-P1
Molecular FormulaC19H27Cl2FN2O
Molecular Weight389.3 g/mol
Structural Identifiers
SMILESCC(C)(C)CCN1CCC(C(C1)F)CNC(=O)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C19H27Cl2FN2O/c1-19(2,3)5-7-24-6-4-13(17(22)12-24)11-23-18(25)14-8-15(20)10-16(21)9-14/h8-10,13,17H,4-7,11-12H2,1-3H3,(H,23,25)/t13-,17-/m1/s1
InChIKeyHQZBFDAIHIKVRO-CXAGYDPISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TTA-P1 Chemical Identification and Baseline Profile for T-Type Calcium Channel Research Procurement


TTA-P1 (CAS No. 918333-06-9) is a 1,4-substituted piperidine amide compound identified as a potent inhibitor of human T-type calcium channels (CaV3 subfamily) . It exhibits a state-independent mechanism of action, meaning its inhibitory effect is not contingent upon the channel's activation state . TTA-P1 is characterized as a small molecule with a molecular formula of C19H27Cl2FN2O and a molecular weight of 389.33 g/mol, and has been cited for its potential in researching absence epilepsy and other neurological disorders involving T-type calcium channel dysfunction .

Why Generic T-Type Calcium Channel Blocker Substitution Is Not Advisable for TTA-P1


While multiple T-type calcium channel blockers exist within the same chemical series, functional substitution is contraindicated due to divergent biophysical mechanisms and subtype selectivity profiles. Specifically, TTA-P1's unique state-independent inhibition mechanism fundamentally distinguishes it from state-dependent analogs like TTA-P2, TTA-A2, and ML218, which preferentially bind to channels in the inactivated state . This mechanistic divergence directly impacts the efficacy of these compounds under varying physiological membrane potentials, meaning that potency measured at hyperpolarized holding potentials (-100 mV) may not accurately predict performance at more depolarized, physiologically relevant potentials where state-dependent blockers exhibit reduced activity. Consequently, a substitution based solely on shared chemical lineage would compromise experimental reproducibility and data interpretation .

Quantitative Differentiation Evidence for TTA-P1 Versus Closest T-Type Calcium Channel Blocker Analogs


TTA-P1 Exhibits State-Independent Channel Inhibition, Contrasting with State-Dependent Blockers TTA-P2 and TTA-A2

TTA-P1 is explicitly characterized as a state-independent compound that inhibits human T-type calcium channels irrespective of the channel's activation state . This is in direct contrast to TTA-P2 and TTA-A2, both of which have been demonstrated to bind preferentially to CaV3 channels in their inactivated state . While no direct head-to-head state-dependence assay has been published comparing these compounds in the same study, the biophysical mechanism is a fundamental property that distinguishes TTA-P1 from its closest chemical analogs.

State-Independent Inhibition Mechanism of Action Voltage-Gated Calcium Channel Pharmacology

TTA-P1 Demonstrates Higher Potency Against CaV3.1 at -80 mV Holding Potential Compared to TTA-A2

In whole-cell patch clamp assays performed on HEK293 cells expressing human CaV3.1 (α1G) channels, TTA-P1 demonstrated an IC50 of 25 nM at a holding potential of -80 mV . Under comparable assay conditions, TTA-A2 exhibited an IC50 of 89 nM against the same channel isoform at the same -80 mV holding potential . This represents an approximately 3.6-fold higher potency for TTA-P1 under these specific voltage conditions.

CaV3.1 Inhibition Electrophysiology Voltage-Dependent Potency

TTA-P1 Demonstrates Potent CaV3.3 Inhibition (IC50 = 44 nM), a Subtype Differentially Targeted Across TTA-Series Compounds

TTA-P1 inhibits human CaV3.3 (α1I) channels with an IC50 of 44 nM at a holding potential of -80 mV in HEK293 cells, as determined by whole-cell patch clamp electrophysiology . In comparison, ML218 demonstrates CaV3.3 inhibition with an IC50 of 270 nM under comparable patch clamp conditions , indicating a 6.1-fold greater potency for TTA-P1 at this subtype. Comparative CaV3.3 data for TTA-A2 and TTA-P2 is not consistently reported in available literature, positioning TTA-P1 as a potent option for studies requiring CaV3.3 modulation.

CaV3.3 Inhibition Subtype Selectivity Electrophysiology

TTA-P1 Demonstrates Significant Selectivity (596-fold) Over L-Type CaV1.2 Channels, Exceeding the Fold-Selectivity Window Reported for TTA-P2

TTA-P1 exhibits an IC50 of 14,900 nM (14.9 µM) against human L-type CaV1.2 channels expressed in HEK293 cells at a -100 mV holding potential, compared to its CaV3.1 IC50 of 25 nM . This yields a selectivity window of approximately 596-fold in favor of T-type over L-type channels. In contrast, TTA-P2 has been reported to exhibit a 100- to 1000-fold selectivity for T-type over L-type calcium channels and sodium channels, with no precise CaV1.2 IC50 value provided . The availability of a defined, high numeric selectivity ratio for TTA-P1 provides clearer guidance for experimental design where L-type channel off-target activity must be minimized.

Selectivity Profile Off-Target Activity Cardiovascular Safety Pharmacology

Recommended Research Application Scenarios for TTA-P1 Based on Quantitative Differentiation Evidence


Electrophysiology Studies Requiring Consistent Channel Blockade Across Variable Membrane Potentials

TTA-P1 is optimally suited for whole-cell patch clamp electrophysiology experiments where membrane potential may fluctuate or where physiological resting potentials are less hyperpolarized than the -100 mV often used in screening assays. Its state-independent inhibition mechanism ensures that channel blockade remains consistent regardless of voltage-dependent channel state transitions, thereby reducing experimental variability that could arise with state-dependent blockers like TTA-P2 or TTA-A2 . This property makes TTA-P1 a preferred tool for studying T-type current contributions in neurons with depolarized resting membrane potentials or in pathological states where membrane potential is altered.

CaV3.3-Specific Neurophysiology Research Including Absence Epilepsy and Sleep Rhythm Studies

Given its demonstrated potent inhibition of CaV3.3 channels (IC50 = 44 nM at -80 mV), TTA-P1 is a highly suitable candidate for investigations focused on CaV3.3-mediated physiological processes . CaV3.3 is critically involved in thalamocortical oscillations underlying absence epilepsy spike-wave discharges and sleep spindle generation. With a 6.1-fold greater potency at CaV3.3 compared to the alternative tool compound ML218 (IC50 = 270 nM), TTA-P1 enables experiments requiring robust CaV3.3 blockade at lower compound concentrations, potentially minimizing off-target interactions in complex neuronal preparations .

In Vitro Studies Demanding High Selectivity Over L-Type Calcium Channels to Isolate T-Type Current Contributions

For experimental systems where both T-type and L-type calcium channels are co-expressed—such as cardiovascular tissue preparations or certain neuronal populations—TTA-P1's 596-fold selectivity over CaV1.2 L-type channels provides a defined window for isolating T-type currents . This quantified selectivity ratio enables researchers to calculate appropriate working concentrations that achieve near-complete T-type inhibition while maintaining minimal L-type channel interference, a calculation less precisely achievable with compounds like TTA-P2 for which only a selectivity range (100- to 1000-fold) is reported .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for TTA-P1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.